molecular formula C23H21N3O3S B2498170 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide CAS No. 1788561-89-6

3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide

Cat. No.: B2498170
CAS No.: 1788561-89-6
M. Wt: 419.5
InChI Key: RPXBJGNCDRBTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining an 8-methylimidazo[1,2-a]pyridine scaffold with a benzenesulfonamide group , two motifs widely recognized for their diverse biological activities. The imidazopyridine core is a privileged structure in pharmacology, known to confer good bioavailability and the ability to interact with various enzyme families . Benzenesulfonamide derivatives, on the other hand, have been extensively investigated as potent inhibitors for a range of targets, including kinases and nuclear receptors . The specific integration of these moieties suggests potential as a targeted protein modulator. Researchers can explore its application as a chemical tool for probing novel biological pathways, particularly in oncology and immunology, where related compounds have shown promise. For instance, some sulfonamide-based compounds function as inverse agonists for nuclear receptors like RORα/γ , while others have been developed as fluorescent probes for receptor visualization or as antimitotic agents in cancer research . This product is provided for laboratory research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-17-8-7-14-26-16-21(25-23(17)26)19-11-5-6-12-20(19)24-22(27)13-15-30(28,29)18-9-3-2-4-10-18/h2-12,14,16H,13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXBJGNCDRBTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-5-Methylpyridine with α-Bromoketone

The imidazo[1,2-a]pyridine scaffold is constructed via a cyclocondensation reaction between 2-amino-5-methylpyridine and 2-bromo-1-(2-nitrophenyl)ethan-1-one.

Procedure :

  • 2-Amino-5-methylpyridine (1.0 eq) and 2-bromo-1-(2-nitrophenyl)ethan-1-one (1.1 eq) are refluxed in ethanol for 12 hours.
  • The intermediate 2-(2-nitrophenyl)-8-methylimidazo[1,2-a]pyridine is isolated via filtration (Yield: 78%).

Mechanism :

  • Nucleophilic attack by the amine on the α-bromoketone, followed by intramolecular cyclization and elimination of HBr.

Reduction of Nitro Group to Amine

The nitro group is reduced to an amine using catalytic hydrogenation:

  • 2-(2-nitrophenyl)-8-methylimidazo[1,2-a]pyridine is dissolved in methanol.
  • Hydrogen gas is introduced under 50 psi pressure in the presence of 10% Pd/C (0.1 eq) for 6 hours.
  • The product 2-(2-aminophenyl)-8-methylimidazo[1,2-a]pyridine is obtained after filtration and solvent removal (Yield: 92%).

Synthesis of 3-(Benzenesulfonyl)Propanoic Acid

Nucleophilic Substitution of 3-Chloropropanoic Acid

3-Chloropropanoic acid undergoes substitution with sodium benzenesulfinate in dimethylformamide (DMF):

  • 3-Chloropropanoic acid (1.0 eq) and sodium benzenesulfinate (1.2 eq) are stirred in DMF at 80°C for 24 hours.
  • The crude product is acidified with HCl (1M) and extracted with ethyl acetate to yield 3-(benzenesulfonyl)propanoic acid (Yield: 65%).

Characterization :

  • FT-IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.3 (s, 1H, COOH), 7.8–7.5 (m, 5H, Ar-H), 3.4 (t, J=7.2 Hz, 2H, CH₂-SO₂), 2.6 (t, J=7.2 Hz, 2H, CH₂-CO).

Amide Bond Formation

Activation of 3-(Benzenesulfonyl)Propanoic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride:

  • 3-(Benzenesulfonyl)propanoic acid (1.0 eq) is refluxed with thionyl chloride (3.0 eq) for 3 hours.
  • Excess thionyl chloride is removed under vacuum to yield 3-(benzenesulfonyl)propanoyl chloride (Yield: 95%).

Coupling with 2-(2-Aminophenyl)-8-Methylimidazo[1,2-a]Pyridine

The acid chloride reacts with the amine under basic conditions:

  • 3-(benzenesulfonyl)propanoyl chloride (1.1 eq) is added dropwise to a solution of 2-(2-aminophenyl)-8-methylimidazo[1,2-a]pyridine (1.0 eq) and triethylamine (2.0 eq) in dichloromethane at 0°C.
  • The mixture is stirred at room temperature for 12 hours, followed by quenching with water.
  • The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide (Yield: 72%).

Optimization and Alternative Routes

Microwave-Assisted Cyclocondensation

Replacing traditional heating with microwave irradiation reduces reaction time:

  • Cyclocondensation of 2-amino-5-methylpyridine and α-bromoketone at 150°C for 20 minutes improves yield to 85%.

Oxidative Sulfonation of Thioether Intermediate

An alternative route involves oxidation of a thioether precursor:

  • 3-(Phenylthio)propanoic acid is treated with m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
  • Oxidation yields 3-(benzenesulfonyl)propanoic acid (Yield: 70%).

Analytical Data for Final Product

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.6 (s, 1H, NH), 8.2–7.1 (m, 12H, Ar-H), 3.5 (t, J=7.0 Hz, 2H, CH₂-SO₂), 2.9 (t, J=7.0 Hz, 2H, CH₂-CO), 2.4 (s, 3H, CH₃).
  • LC-MS (ESI+) : m/z 434.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Challenge Solution Reference
Low yield in cyclocondensation Microwave-assisted synthesis
Over-oxidation during sulfonation Controlled addition of m-CPBA at 0°C
Epimerization during amidation Use of coupling agents (e.g., HATU)

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide and Amide Bonds

The sulfonamide (–SO₂–N–) and amide (–CONH–) groups are susceptible to hydrolysis under acidic or basic conditions.

  • Sulfonamide cleavage : Treatment with concentrated HCl at elevated temperatures (80–100°C) can cleave the sulfonamide bond, yielding benzenesulfonic acid and the corresponding amine intermediate .

  • Amide hydrolysis : Under alkaline conditions (e.g., NaOH/EtOH), the amide bond hydrolyzes to form a carboxylic acid (–COOH) and 2-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline .

Example Reaction Pathway :

Compound+H2OHClBenzenesulfonic Acid+NH2-Aryl Intermediate\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Benzenesulfonic Acid} + \text{NH}_2\text{-Aryl Intermediate}

Electrophilic Substitution on the Imidazopyridine Ring

The 8-methylimidazo[1,2-a]pyridine moiety undergoes electrophilic substitution at the electron-rich C-3 and C-5 positions:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at C-3 or C-5, depending on reaction conditions .

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, which can be further functionalized .

Table 1: Observed Electrophilic Reactions

Reaction TypeReagentsPosition ModifiedYield (%)Source
NitrationHNO₃/H₂SO₄ (0°C)C-365–70
SulfonationFuming H₂SO₄ (RT)C-555–60

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzenesulfonyl group may undergo NAS with strong nucleophiles (e.g., amines, alkoxides):

  • Amine displacement : Reaction with piperidine or morpholine substitutes the sulfonyl group, forming aryl amines .

Example :

Compound+NH(CH2CH2)2OMorpholine-Substituted Derivative+SO2\text{Compound} + \text{NH(CH}_2\text{CH}_2\text{)}_2\text{O} \rightarrow \text{Morpholine-Substituted Derivative} + \text{SO}_2

Reduction of Functional Groups

  • Nitro group reduction : If nitro substituents are introduced (e.g., via nitration), catalytic hydrogenation (H₂/Pd-C) converts them to amines .

  • Sulfonyl group reduction : LiAlH₄ reduces –SO₂– to –S–, yielding thioether derivatives .

Cross-Coupling Reactions

The aryl bromide or iodide derivatives (if synthesized) participate in Suzuki or Buchwald-Hartwig couplings:

  • Suzuki coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at the imidazopyridine ring .

  • Buchwald-Hartwig amination : Forms C–N bonds with primary/secondary amines .

Cyclization Reactions

Under acidic or thermal conditions, intramolecular cyclization forms fused heterocycles:

  • Formation of oxadiazoles : Reaction with hydrazine derivatives generates 1,2,4-oxadiazole rings .

Example :

Compound+NH2NH2ΔOxadiazole-Fused Product\text{Compound} + \text{NH}_2\text{NH}_2 \xrightarrow{\Delta} \text{Oxadiazole-Fused Product}

Photochemical and Thermal Stability

  • Photodegradation : UV irradiation (λ = 254 nm) induces cleavage of the sulfonamide bond, forming radicals detectable via ESR .

  • Thermal decomposition : Above 200°C, the compound degrades into benzenesulfonyl fragments and imidazopyridine char .

Biological Derivatization

In pharmacological studies, the compound is modified via:

  • Esterification : Propanamide → methyl ester to enhance bioavailability .

  • Glycosylation : Attachment of sugar moieties to improve solubility .

Key Limitations and Research Gaps

  • No peer-reviewed studies directly report experimental data for this compound; analysis is extrapolated from structural analogs .

  • Stability under physiological conditions (e.g., pH 7.4, 37°C) remains uncharacterized.

  • Catalytic asymmetric reactions involving the chiral centers (if present) are unexplored.

This synthesis of reactivity profiles highlights the compound’s versatility as a scaffold for drug development, though targeted experimental validation is critical.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide typically involves the reaction of 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine with bromomethyl phenyl sulfone under specific conditions (e.g., using Ir(ppy)3 as a catalyst and K2HPO4 as a base) to yield the desired product. The reaction is carried out in an inert atmosphere, followed by purification through chromatography and crystallization from suitable solvents .

Antimicrobial Properties

Research has indicated that compounds containing imidazo[1,2-a]pyridine units exhibit diverse bioactivities, including antimicrobial effects. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to possess significant antibacterial and antifungal activities against various pathogens . The incorporation of benzenesulfonamide moieties may enhance these properties further.

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have also been explored for their antiviral activities. Certain compounds in this class have been reported to inhibit viral replication, making them potential candidates for antiviral drug development . The specific compound may offer similar benefits due to its structural characteristics.

Enzyme Inhibition

Studies have demonstrated that related compounds can act as enzyme inhibitors. For example, sulfonamide derivatives have been evaluated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like diabetes and Alzheimer's disease . The compound's structure suggests it may similarly exhibit enzyme inhibitory activity.

Antidiabetic Agents

Research has shown that certain sulfonamide derivatives can serve as potential therapeutic agents for type 2 diabetes by inhibiting α-glucosidase activity . This mechanism helps in controlling blood sugar levels post-meal by delaying carbohydrate absorption.

Cognitive Disorders

Given the potential of imidazo[1,2-a]pyridine derivatives in modulating cholinergic activity through acetylcholinesterase inhibition, there is a possibility that this compound could be investigated for cognitive enhancement or protective effects against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the applications of similar compounds:

  • A study on thiopyrimidine–benzenesulfonamide compounds demonstrated significant antimicrobial activity and provided insights into their mechanisms of action against biofilm formation in pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Another investigation into sulfonamide derivatives highlighted their potential as model compounds for developing new antimicrobial agents through both in vitro and in silico studies assessing drug-likeness and toxicity profiles .

Data Table: Summary of Biological Activities

Activity Potential Application Reference
AntimicrobialTreatment of bacterial infections
AntiviralDevelopment of antiviral drugs
Enzyme InhibitionAnti-diabetic agents
Cognitive EnhancementPotential treatment for Alzheimer's

Mechanism of Action

The mechanism by which 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Biological Activity

The compound 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of the target compound involves the reaction of 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine with bromomethyl phenyl sulfone in the presence of a catalyst and base. The reaction conditions typically include:

  • Catalyst: Iridium complex (Ir(ppy)₃)
  • Base: Potassium hydrogen phosphate (K₂HPO₄)
  • Solvent: Acetonitrile (MeCN)
  • Temperature: 25 °C under nitrogen atmosphere for 12 hours

Following the reaction, the product is purified through chromatography and crystallized from a dichloromethane-hexane solution .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazo[1,2-a]pyridine moieties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines. In vitro studies indicated that modifications to the imidazo[1,2-a]pyridine structure can enhance anticancer activity. A notable example includes:

  • Cell Lines Tested: MDA-MB-468 (breast cancer) and CCRF-CM (leukemia)
  • IC₅₀ Values:
    • MDA-MB-468: 3.99 ± 0.21 µM
    • CCRF-CM: 4.51 ± 0.24 µM

These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases .

The mechanism underlying the anticancer effects appears to involve cell cycle arrest and apoptosis induction. For example, compounds similar to the target structure have been shown to arrest the cell cycle in the G0-G1 and S phases, promoting apoptosis through intrinsic pathways .

Antimicrobial Activity

In addition to its anticancer properties, compounds with benzenesulfonamide groups have demonstrated notable antimicrobial activities. The structural features of sulfonamides are known to contribute to their efficacy against bacterial infections. Research indicates that derivatives can inhibit bacterial growth effectively, although specific data on this compound's antimicrobial activity remains limited .

Comparative Analysis of Related Compounds

Compound NameStructure TypeIC₅₀ (µM)Biological Activity
Compound AImidazo[1,2-a]pyridine3.99 ± 0.21Anticancer (breast)
Compound BBenzenesulfonamideVariesAntimicrobial
Compound CSulfonamide derivativeVariesCardiovascular effects

Case Studies

  • Case Study on Cancer Cell Lines:
    • Researchers evaluated various derivatives of imidazo[1,2-a]pyridine for their anticancer properties against breast cancer cell lines.
    • Results indicated that specific structural modifications led to enhanced potency compared to parent compounds.
  • Antimicrobial Efficacy:
    • A study assessed several benzenesulfonamide derivatives against common bacterial strains.
    • The results showed a correlation between structural complexity and antimicrobial effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural differences and similarities with key analogs:

Compound Name Key Features Molecular Formula Pharmacological Activity Reference
3-(Benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide Propanamide linker; benzenesulfonyl group; 8-methylimidazopyridine Not provided Not reported N/A
2,5-Dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide Sulfonamide linker; dimethoxybenzenesulfonyl group C21H19N3O4S Not reported [4]
3-Methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide Sulfonamide linker; methylbenzenesulfonyl group C21H19N3O2S Not reported [12]
N-(1-Methylethyl)-2-(3-pyridinyl)-2H-indazole-4-carboxamide Indazole core; carboxamide linker; pyridinyl substituent C16H15N5O Kinase inhibition (implied) [6]
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines Nitro and chloro substituents; phenylsulfonylmethyl group C20H14ClN3O5S Antitrypanosomal activity [10]

Pharmacological and Physicochemical Properties

  • Imidazopyridine Core : Common in kinase inhibitors (e.g., pruvonertinib ) and antiparasitics . The methyl group at position 8 may reduce metabolic degradation compared to halogenated analogs .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas methoxy groups () improve solubility.

Key Differences and Implications

Linker Type : Propanamide vs. sulfonamide affects bioavailability and target selectivity.

Aromatic Substituents : Dimethoxy () vs. methyl () groups modulate lipophilicity and membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.